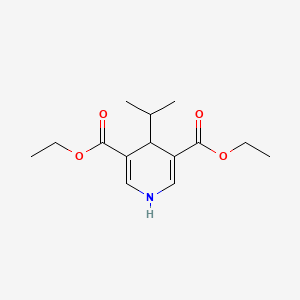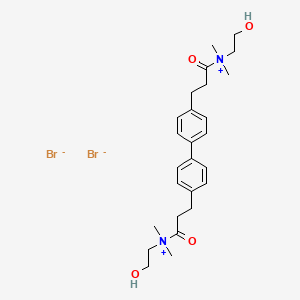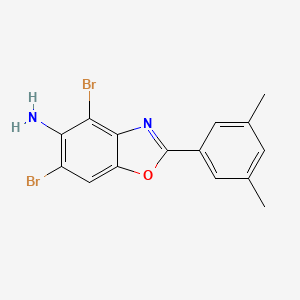
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine atoms at the 4th and 6th positions, a dimethylphenyl group at the 2nd position, and an amine group at the 5th position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(3,5-dimethylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated intermediate is then treated with ammonia or an amine source under suitable conditions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms and amine group.
4,6-Dibromo-1,3-benzoxazole: Lacks the dimethylphenyl group.
5-Amino-2-(3,5-dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms.
Uniqueness
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to the combination of bromine atoms, a dimethylphenyl group, and an amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
874591-75-0 |
|---|---|
Fórmula molecular |
C15H12Br2N2O |
Peso molecular |
396.08 g/mol |
Nombre IUPAC |
4,6-dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H12Br2N2O/c1-7-3-8(2)5-9(4-7)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3 |
Clave InChI |
YRMCAEWIGPHCNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


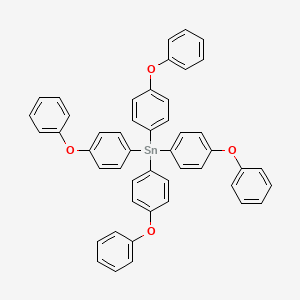
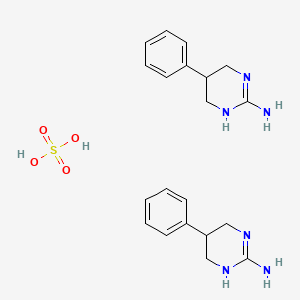
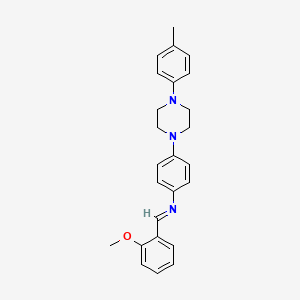
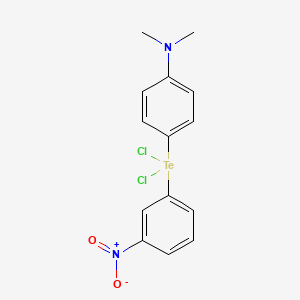
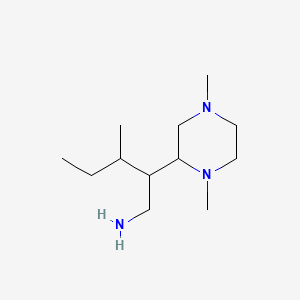
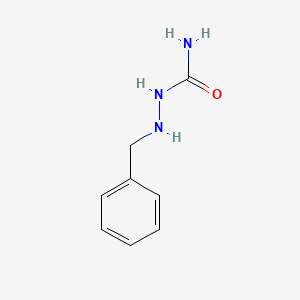
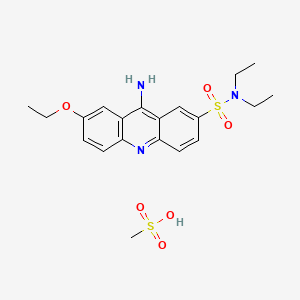
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)

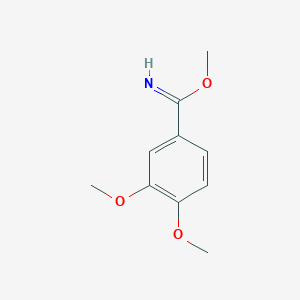
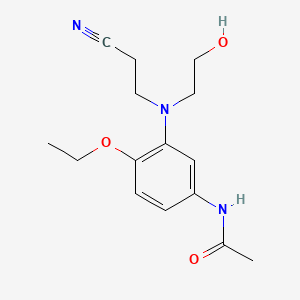
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
